1,2,5-Tribromo-3,4-dinitrobenzene
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Overview
Description
1,2,5-Tribromo-3,4-dinitrobenzene is an organic compound characterized by the presence of three bromine atoms and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-tribromo-3,4-dinitrobenzene typically involves the bromination of 1,3-dinitrobenzene. The process includes the use of bromine or brominating agents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and efficiency. The final product is purified through crystallization or other separation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Tribromo-3,4-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups, which deactivate the benzene ring towards further substitution.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Bromination: Bromine or brominating agents in the presence of catalysts.
Nitration: Nitric acid and sulfuric acid mixtures for introducing nitro groups.
Reduction: Reducing agents like hydrogen or metal hydrides for converting nitro groups to amines.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,2,5-Tribromo-3,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,5-tribromo-3,4-dinitrobenzene involves its interaction with various molecular targets. The electron-withdrawing nitro groups and the bromine atoms influence the compound’s reactivity and interaction with other molecules. The pathways involved include electrophilic and nucleophilic substitution reactions, which are facilitated by the compound’s unique electronic structure .
Comparison with Similar Compounds
1,3-Dinitrobenzene: Similar in structure but lacks the bromine atoms, making it less reactive in certain substitution reactions.
1,2,4-Tribromobenzene: Contains three bromine atoms but lacks the nitro groups, resulting in different chemical properties and reactivity.
Uniqueness: 1,2,5-Tribromo-3,4-dinitrobenzene is unique due to the combination of both bromine and nitro groups, which impart distinct electronic and steric effects. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
676264-81-6 |
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Molecular Formula |
C6HBr3N2O4 |
Molecular Weight |
404.79 g/mol |
IUPAC Name |
1,2,5-tribromo-3,4-dinitrobenzene |
InChI |
InChI=1S/C6HBr3N2O4/c7-2-1-3(8)5(10(12)13)6(4(2)9)11(14)15/h1H |
InChI Key |
LPDKHSIQDDJEEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
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